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Compound of Interest

Compound Name:
4-BROMO-2-CYCLOPROPYL-

1,3-THIAZOLE

CAS No.: 1086381-69-2

Cat. No.: B1519386

Get Quote

Executive Summary
The fusion of a cyclopropyl moiety with a thiazole scaffold represents a privileged structural

motif in modern medicinal chemistry. This guide explores the synergistic potential of these

derivatives, where the thiazole ring serves as a robust pharmacophore for hydrogen bonding

and

-stacking, while the cyclopropyl group acts as a conformational lock and metabolic shield. This
unique combination has yielded promising candidates in oncology (kinase inhibitors), infectious
disease (antifungals/antivirals), and neurology (anticonvulsants).

Structural Rationale & Pharmacochemistry[1][2][3]
[4][5]
The Thiazole Core
The 1,3-thiazole ring is a bioisostere of pyridine and plays a critical role in drug design due to:
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Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, crucial for

interacting with kinase hinge regions (e.g., ATP-binding pockets).

-Interactions: The aromatic sulfur heterocycle facilitates

-

stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites.

The Cyclopropyl Advantage
Incorporating a cyclopropyl group offers distinct physicochemical benefits over acyclic alkyl

chains:

Conformational Rigidity: The

-like character of cyclopropyl carbons restricts bond rotation, reducing the entropy penalty
upon binding to a target.

Metabolic Stability: The strained ring is often more resistant to cytochrome P450-mediated

oxidation compared to ethyl or isopropyl groups.

"Magic Methyl" Effect: It adds lipophilicity and steric bulk without excessive molecular weight,

improving membrane permeability.

Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of the cyclopropyl-thiazole scaffold.
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Figure 1: SAR logic of cyclopropyl-thiazole derivatives highlighting the functional contribution of

each moiety.

Core Therapeutic Applications
Oncology: Kinase Inhibition (VEGFR/EGFR)
Cyclopropyl-thiazole derivatives have demonstrated potent inhibition of receptor tyrosine

kinases (RTKs). The cyclopropyl group often occupies the hydrophobic pocket adjacent to the

ATP-binding site, improving selectivity.

Mechanism: Competitive inhibition of ATP binding prevents autophosphorylation and

downstream signaling (RAS/RAF/MEK), leading to apoptosis and reduced angiogenesis.

Key Targets: VEGFR-2 (Angiogenesis), EGFR (Cell Proliferation), MET.

Antimicrobial & Antifungal Agents
Recent studies highlight the efficacy of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles against

Candida spp.[1] and Toxoplasma gondii.[1]

Potency: MIC values as low as 0.015 µg/mL against Candida albicans, comparable to or

exceeding Nystatin.[1]
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Mechanism: Disruption of ergosterol biosynthesis (CYP51 inhibition) or direct membrane

permeabilization.

Anticonvulsants
Thiazole hydrazones bearing cyclopropyl groups have shown protection in Maximal

Electroshock Seizure (MES) models.[1] The lipophilic cyclopropyl group facilitates Blood-Brain

Barrier (BBB) penetration.

Synthetic Strategy: Modified Hantzsch Synthesis
The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis,

reacting a thioamide with an

-haloketone.

Reaction Scheme
The following workflow details the synthesis of a 2-cyclopropyl-4-arylthiazole.
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Figure 2: Modified Hantzsch synthesis pathway for generating 2-cyclopropyl-4-phenylthiazole.

Detailed Protocol: Synthesis of 2-Cyclopropyl-4-
phenylthiazole
Objective: To synthesize a core scaffold for SAR evaluation.

Reagents:

Cyclopropanecarbothioamide (1.0 equiv)

2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)

Ethanol (absolute)

Sodium bicarbonate (

)

Procedure:

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of

cyclopropanecarbothioamide in 20 mL of absolute ethanol.

Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature with

magnetic stirring.

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate

may form.

Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with saturated

solution to pH 8.
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Isolation: Filter the resulting solid precipitate. Wash with cold water (

).

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography

to yield the pure thiazole derivative.

Validation:

-NMR: Look for the characteristic thiazole proton singlet (

ppm) and cyclopropyl multiplets (

ppm).

Biological Evaluation Protocol
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To quantify the potency (

) of the synthesized derivative against the VEGFR-2 kinase, a primary target for anti-
angiogenic therapy.

Materials:

Recombinant human VEGFR-2 enzyme.

Poly(Glu,Tyr) substrate (4:1).

ATP (

final concentration).

-ATP or ADP-Glo™ Reagent (Promega).

Methodology:

Preparation: Prepare a 3-fold serial dilution of the test compound (cyclopropyl-thiazole

derivative) in DMSO. Final DMSO concentration in assay should be
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.

Incubation: Mix kinase buffer, VEGFR-2 enzyme (0.2

g/mL), and test compound in a 96-well plate. Incubate for 10 minutes at

to allow inhibitor binding.

Reaction Start: Initiate the reaction by adding the ATP/Substrate mix.

Reaction: Incubate for 60 minutes at room temperature.

Termination:

Radiometric: Spot onto filter paper, wash with phosphoric acid, and count via scintillation.

Luminescence (ADP-Glo): Add ADP-Glo reagent, incubate 40 mins, add Kinase Detection

Reagent, incubate 30 mins, and read luminescence.

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal Dose-Response).

Data Presentation Template:

Compound ID
R-Group
Substituent

VEGFR-2

(nM)

Selectivity Index
(vs. EGFR)

CPT-01 H 450 1.2

CPT-02 4-F 120 5.4

CPT-03 3,4-dimethoxy 15 28.0

Sunitinib (Control) 10 50.0

Mechanism of Action: Signaling Pathway
The following diagram details how high-affinity cyclopropyl-thiazole inhibitors disrupt cancer cell

survival signals.
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Figure 3: Mechanism of Action showing competitive inhibition of RTK phosphorylation by the

thiazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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